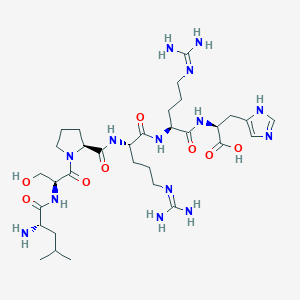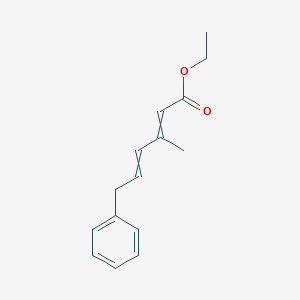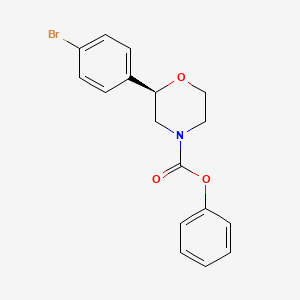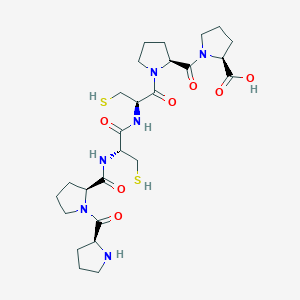![molecular formula C14H9F3N2O B14200197 5-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile CAS No. 833457-51-5](/img/structure/B14200197.png)
5-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is a chemical compound that features a pyridine ring substituted with a trifluoromethoxyphenyl group, a methyl group, and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
5-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the pyridine ring play crucial roles in its activity. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.
Trifluoromethylpyridines: These compounds share the trifluoromethyl group and pyridine ring, making them structurally similar.
Uniqueness
5-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is unique due to the presence of the trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
833457-51-5 |
|---|---|
Formule moléculaire |
C14H9F3N2O |
Poids moléculaire |
278.23 g/mol |
Nom IUPAC |
5-methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C14H9F3N2O/c1-9-2-5-11(8-18)19-13(9)10-3-6-12(7-4-10)20-14(15,16)17/h2-7H,1H3 |
Clé InChI |
DPYLOSOWWCABOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C=C1)C#N)C2=CC=C(C=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Hydrazinylidenemethyl)(methyl)amino]ethane-1-sulfonic acid](/img/structure/B14200132.png)

![{2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B14200145.png)


![4-Methoxy-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B14200166.png)

![N-[4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/structure/B14200181.png)
![3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B14200185.png)
![Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]-](/img/structure/B14200205.png)

![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-phenylheptan-1-one](/img/structure/B14200217.png)
![2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14200231.png)
